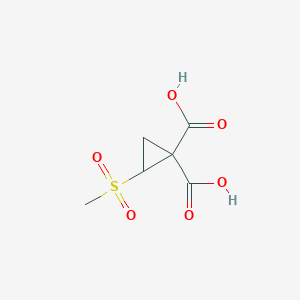
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride
Übersicht
Beschreibung
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride (4-BDC-HCl) is a compound that has recently gained attention due to its potential applications in a variety of scientific fields. 4-BDC-HCl is an organic compound that has been used in the synthesis of other compounds and has demonstrated a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 4-Benzyl-1,4-diazepane derivatives can be synthesized using microwave irradiation, as demonstrated by Wlodarczyk et al. (2007). This method leads to rapid synthesis in good yields and provides a base for creating various 1,4-diazepane derivatives, including 1,4-diazepan-5-ones and 1,4-diazepanes (Wlodarczyk et al., 2007).
Biological Activity and Therapeutic Potential
- Fanter et al. (2017) explored 1,4-diazepanes with various substituents for their potential as σ1 receptor ligands. These compounds showed promise in enhancing cognition and indicated σ1 agonistic activity, with minimal toxic or behavioral effects in tests (Fanter et al., 2017).
Chemical Reactions and Applications
- A study by Banfi et al. (2007) demonstrated the use of a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, offering a concise method to synthesize diazepane systems (Banfi et al., 2007).
- Gomi et al. (2012) established a practical synthesis of a 1,4-diazepane derivative, highlighting its utility in the production of Rho–kinase inhibitors (Gomi et al., 2012).
Medicinal Chemistry and Drug Development
- Research by Maruoka et al. (2007) involved the development of 6-benzyl substituted 1,4-diazepane derivatives as human chymase inhibitors, indicating potential applications in treating chronic dermatitis (Maruoka et al., 2007).
Molecular Interactions and Mechanisms
- Casalone et al. (2020) investigated 1-benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli, demonstrating its ability to decrease antibiotic resistance by affecting efflux pumps (Casalone et al., 2020).
Eigenschaften
IUPAC Name |
4-benzyl-1,4-diazepane-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.ClH/c14-13(15)17-8-4-7-16(9-10-17)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXYAFVUWHPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=N)N)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)





![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)




